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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

Cat. No.: B139459

Introduction: The Structural Elucidation of a
Versatile Heterocycle

4-Amino-2-hydroxypyridine, also known by its tautomeric name 4-aminopyridin-2(1H)-one
and as the cytosine analog 3-deazacytosine, is a heterocyclic compound of significant interest
in medicinal chemistry and drug development.[1][2] Its structural similarity to nucleobases
makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in
antiviral and antitumor research.[2] Accurate and comprehensive characterization of this
molecule is paramount for its application in synthetic chemistry and for understanding its
biological activity. This technical guide provides an in-depth analysis of the key spectroscopic
data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that
define the structure and purity of 4-Amino-2-hydroxypyridine.

The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone
forms, with the latter generally being the predominant tautomer in solution and the solid state.
This guide will focus on the spectroscopic data of the more stable 4-aminopyridin-2(1H)-one
tautomer.

Chemical Identifiers:
e CAS Number: 38767-72-5[1][3]

e Molecular Formula: CsHeN20[1][3]
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e Molecular Weight: 110.11 g/mol [1]

e Synonyms: 4-Amino-2-pyridone, 3-Deazacytosine[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
detailed information about the chemical environment of each nucleus. For 4-Amino-2-
hydroxypyridine, both *H and 13C NMR are essential for confirming the connectivity and
electronic nature of the pyridine ring and its substituents.

Causality in NMR Sample Preparation and Analysis

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR
spectra. Deuterated solvents are used to avoid large solvent signals that would otherwise
obscure the analyte's resonances. The selection of a specific deuterated solvent, such as
dimethyl sulfoxide-de (DMSO-de) or methanol-d4 (CD3OD), can influence the chemical shifts of
exchangeable protons (e.g., -NHz and -OH/-NH) due to hydrogen bonding interactions. High-
field NMR spectrometers (e.g., 400 MHz or higher) are employed to achieve better signal
dispersion and resolution, which is crucial for unambiguous peak assignment, especially in
complex spin systems.

'H NMR (Proton NMR) Data

The *H NMR spectrum of 4-Amino-2-hydroxypyridine is expected to show distinct signals for
the aromatic protons on the pyridine ring and the protons of the amino group. The chemical
shifts (0) are influenced by the electron-donating amino group and the electron-withdrawing
nature of the pyridone ring.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-hydroxypyridine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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e Acquisition Parameters:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

e Processing: Process the raw data with Fourier transformation, phase correction, and
baseline correction. Reference the spectrum to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

Table 1: Predicted *H NMR Spectral Data for 4-Amino-2-hydroxypyridine

. Predicted Chemical o Coupling Constant

Proton Assignment . Multiplicity
Shift (0, ppm) (J, Hz)

H-3 52-54 d ~2-3
H-5 5.8-6.0 dd ~7-8, ~2-3
H-6 7.0-7.2 d ~7-8
-NH:2 6.0-7.0 brs
-NH (ring) 10.0-11.0 brs

Note: Predicted data is based on typical chemical shifts for similar structures. Actual
experimental values may vary.

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic
environment.

Experimental Protocol: 33C NMR Spectroscopy
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o Sample Preparation: Use the same sample prepared for *H NMR, ensuring a sufficient
concentration for 13C detection.

 Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer
equipped with a broadband probe.

e Acquisition Parameters:
o Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
180 ppm).

o Alarger number of scans is typically required compared to *H NMR to achieve a good
signal-to-noise ratio.

e Processing: Process the data similarly to the *H NMR spectrum, referencing it to the

solvent's carbon signals.

Table 2: Predicted 13C NMR Spectral Data for 4-Amino-2-hydroxypyridine

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 (C=0) 165 - 175

C-3 90 - 100

C-4 (-NH2) 150 - 160

C-5 95 - 105

C-6 135 - 145

Note: Predicted data is based on typical chemical shifts for similar structures. Actual
experimental values may vary.

Caption: Structure of 4-aminopyridin-2(1H)-one with atom numbering.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of 4-Amino-2-hydroxypyridine will exhibit characteristic absorption bands
corresponding to the N-H bonds of the amino group and the ring amide, the C=0 bond of the
pyridone, and the C=C and C-N bonds of the aromatic ring. The presence of a strong carbonyl
absorption is a key indicator of the pyridone tautomer.

Experimental Protocol: FTIR Spectroscopy

» Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a
KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into
a thin disk.

 Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm™1).

e Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum
of absorbance or transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for 4-Amino-2-hydroxypyridine

Wavenumber (cm~—?) Vibration Type Functional Group

3400 - 3100 N-H stretching (asym & sym) Amine (-NH2) & Amide (-NH)
~1650 C=0 stretching (strong) Amide (Pyridone)

1600 - 1450 C=C and C=N stretching Aromatic Ring

~1200 C-N stretching Amine/Amide
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.

Understanding the Mass Spectrum

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy
electrons, leading to the formation of a molecular ion (M*) and various fragment ions. The
molecular ion peak will correspond to the molecular weight of 4-Amino-2-hydroxypyridine
(110.11 g/mol ). The fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced directly into the ion source via a solid
probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

lonization: Electron lonization (EI) is a common method for generating ions.

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer
(e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Table 4: Expected Mass Spectrometry Data for 4-Amino-2-hydroxypyridine

m/z Value Interpretation

110 Molecular lon [M]*

82 [M - COJ*, loss of carbon monoxide
81 [M - HCN]™, loss of hydrogen cyanide
55 Further fragmentation
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Note: The fragmentation pattern is predictive and can be influenced by the ionization method

[M-CO]*
-CO (m/z = 82)
4-Amino-2-hydroxypyridine
(m/z = 110) -HCN
[M - HCN]*
(m/z = 81)

Click to download full resolution via product page

and energy.

Caption: A simplified potential fragmentation pathway for 4-Amino-2-hydroxypyridine in mass
spectrometry.

Conclusion: A Foundation for Further Research

The spectroscopic data presented in this guide—NMR, IR, and Mass Spectrometry—provide a
comprehensive and self-validating framework for the identification and characterization of 4-
Amino-2-hydroxypyridine. For researchers in drug discovery and medicinal chemistry, a
thorough understanding of this data is the first critical step in utilizing this versatile scaffold for
the synthesis of novel and potentially life-saving compounds. The protocols and interpretations
provided herein serve as a robust reference for ensuring the quality and identity of this
important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 38767-72-5 CAS Manufactory [m.chemicalbook.com]

2. 4-AMINO-PYRIDIN-2-OL | 38767-72-5 [chemicalbook.com]

3. CAS RN 38767-72-5 | Fisher Scientific [fishersci.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-hydroxypyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139459#spectroscopic-data-of-4-amino-2-
hydroxypyridine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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